奥洛丹利根

描述

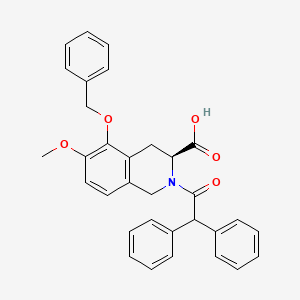

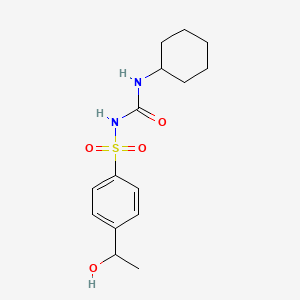

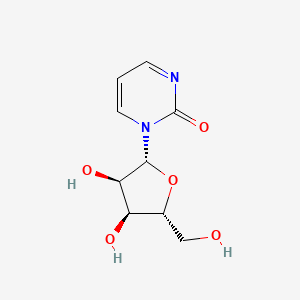

Olodanrigan, also known as EMA-401, is an angiotensin II type 2 receptor antagonist . It is under investigation for its potential use in the treatment of neuropathic pain .

Synthesis Analysis

The synthesis of Olodanrigan involves a Knoevenagel–Doebner condensation and the use of phenylalanine ammonia lyase . The process starts with malonic acid and morpholine at 110 °C for 3 hours, followed by the use of phenylalanine ammonia lyase in a 9.3 M ammonia buffer .

Molecular Structure Analysis

The molecular formula of Olodanrigan is C32H29NO5 . Its average mass is 507.576 Da and its monoisotopic mass is 507.204559 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Olodanrigan include a Knoevenagel–Doebner condensation and a reaction involving phenylalanine ammonia lyase .

Physical And Chemical Properties Analysis

Olodanrigan is a small molecule with a molecular weight of 529.56 . Its chemical formula is C32H28NNaO5 .

科学研究应用

Postherpetic Neuralgia (PHN) Treatment

Olodanrigan, also known as EMA401, is an investigational drug that has shown promise in the treatment of PHN. It functions as an Angiotensin Type 2 Receptor (AT2R) antagonist . Clinical trials have evaluated its efficacy in reducing pain intensity in PHN patients, highlighting its potential as a new approach in PHN pharmacotherapy .

Painful Diabetic Neuropathy

In the realm of diabetic complications, Olodanrigan has been studied for its effectiveness in treating painful diabetic neuropathy. Although studies were prematurely terminated due to preclinical hepatotoxicity concerns, there was a consistent clinical improvement in pain intensity reduction, suggesting its potential utility in this field .

Peripheral Neuropathic Pain

Olodanrigan has undergone Phase 2b studies for its analgesic efficacy in peripheral neuropathic pain. The studies aimed to assess the safety and efficacy of Olodanrigan in patients with neuropathic pain, providing a basis for its use in broader neuropathic conditions .

Analgesic Drug Development

As a highly selective AT2R antagonist, Olodanrigan represents a novel class of analgesic drugs. Its development and study contribute to the understanding of AT2R’s role in pain modulation and the potential for new analgesic drug classes .

Clinical Trial Design and Methodology

The clinical trials involving Olodanrigan, such as EMPHENE and EMPADINE, offer insights into trial design and methodology for investigational drugs. They serve as case studies for addressing challenges like premature termination due to safety concerns .

Pharmacological Research

Olodanrigan’s trials contribute to pharmacological research by providing data on drug interactions, side effects, and long-term safety profiles. This information is crucial for the development of safe and effective pharmacological treatments .

Molecular Target Exploration

The investigation of Olodanrigan aids in exploring the therapeutic potential of targeting AT2R in various conditions. This can lead to a broader understanding of AT2R’s physiological and pathological roles .

Drug Safety and Hepatotoxicity Studies

The hepatotoxicity findings in Olodanrigan’s long-term dosing studies highlight the importance of drug safety and liver toxicity assessments in the drug development process .

作用机制

Mode of Action

Olodanrigan acts as an antagonist to the AT2R . This means it binds to the AT2R, preventing angiotensin II from activating the receptor. This action may involve inhibition of augmented AngII/AT2R induced p38 and p42/p44 MAPK activation, which in turn inhibits the hyperexcitability and sprouting of Dorsal Root Ganglion (DRG) neurons .

Biochemical Pathways

It is suggested that the drug’s analgesic action appears to involve the inhibition of the angii/at2r pathway, which leads to the reduction of p38 and p42/p44 mapk activation . This inhibition could potentially reduce neuropathic pain signaling in AngII/NGF/TRPV1-convergent pathways .

Pharmacokinetics

A clinical trial was conducted to investigate the adme and pharmacokinetics of olodanrigan after a single dose in healthy male subjects .

Result of Action

The molecular and cellular effects of Olodanrigan’s action primarily involve the inhibition of DRG neuron hyperexcitability and sprouting . This results in a reduction of neuropathic pain signaling, which could potentially alleviate symptoms in conditions such as Painful Diabetic Neuropathy (PDN) and Postherpetic Neuralgia .

安全和危害

未来方向

属性

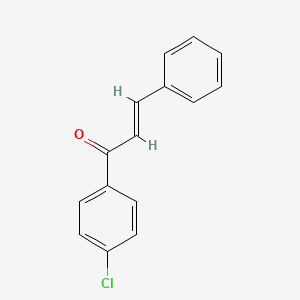

IUPAC Name |

(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCIXGRCZIPNQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031601 | |

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1316755-16-4 | |

| Record name | (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodanrigan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodanrigan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLODANRIGAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Olodanrigan?

A1: Olodanrigan, also known as EMA401, is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) [, ]. While the exact analgesic mechanism of AT2R antagonism is not fully elucidated, it is believed to involve modulation of pain pathways in the peripheral and central nervous systems.

Q2: What is the chemical structure of Olodanrigan?

A2: Olodanrigan is the S‐enantiomer of 5‐(benzyloxy)‐2‐(2,2‐diphenylacetyl)‐6‐methoxy‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid [].

Q3: How is Olodanrigan metabolized in the body?

A3: Studies in preclinical models have shown that Olodanrigan is primarily metabolized in the liver and eliminated mainly through the bile []. A significant metabolic pathway involves the formation of a direct acylglucuronide, which can be further hydrolyzed by intestinal flora back to the active parent drug [].

Q4: Have there been any clinical trials investigating the efficacy of Olodanrigan?

A4: Yes, Olodanrigan has progressed to Phase IIb clinical trials for the treatment of chronic pain, specifically for postherpetic neuralgia [, ].

Q5: Are there any other drugs in development that target the same pathway as Olodanrigan?

A5: While Olodanrigan represents a first-in-class analgesic targeting AT2R [], there are other drugs in development targeting different mechanisms for chronic pain, such as AAK1 inhibition, LANCL activation, and NGF inhibition [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)